Diacetone fructose

CAS No.:

Cat. No.: VC16580336

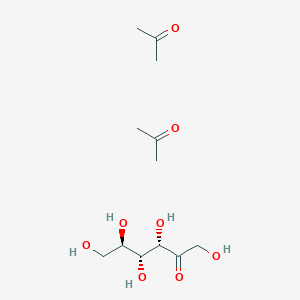

Molecular Formula: C12H24O8

Molecular Weight: 296.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24O8 |

|---|---|

| Molecular Weight | 296.31 g/mol |

| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |

| Standard InChI | InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1 |

| Standard InChI Key | BQYPOGXVXCJSMU-ABICQQBESA-N |

| Isomeric SMILES | CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |

| Canonical SMILES | CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Diacetone fructose belongs to the class of spiroketals, featuring two isopropylidene protective groups at the 1,2 and 4,5 positions of β-D-fructopyranose. The compound’s IUPAC name, (3a′R,4S,7′S,7a′S)-2,2,2′,2′-tetramethyltetrahydrospiro[1,3-dioxolane-4,6′- dioxolo[4,5-c]pyran]-7′-ol, reflects its complex stereochemistry with four defined stereocenters . X-ray crystallography confirms a chair conformation for the pyranose ring and envelope geometry for the dioxolane moiety, which collectively enhance its stability under acidic conditions.

Table 1: Physicochemical Properties of Diacetone Fructose

Synthetic Relevance

The isopropylidene groups in DAF serve dual purposes: they protect reactive hydroxyl groups during synthetic transformations and modulate the compound’s lipophilicity, enabling efficient purification via crystallization . This protective strategy is pivotal in multi-step syntheses where regioselectivity is challenging to achieve.

Industrial Synthesis and Process Optimization

Reaction Pathways

DAF is synthesized through acid-catalyzed ketalization of D-fructose using excess acetone. The reaction proceeds via a two-step mechanism:

-

Initial Ketal Formation: Protonation of the carbonyl oxygen in acetone generates an electrophilic species that attacks the C1 hydroxyl of fructose, forming a hemiketal intermediate.

-

Second Ketalization: A second equivalent of acetone reacts with the C4 hydroxyl, culminating in the spiroketal structure .

Industrial protocols typically employ sulfuric acid (0.5–1.0 wt%) at 25–30°C, achieving yields >85% after 12–18 hours. Notably, sucrose has been explored as an alternative starting material but is less economical due to competitive hydrolysis side reactions .

Scalable Production Design

A 2016 industrial study outlined a batch process capable of producing 20,000 kg/year of Topiramate precursor :

Table 2: Key Process Parameters for DAF Synthesis

| Parameter | Specification |

|---|---|

| Batch Size | 3,500 kg |

| Annual Batches | 40 |

| Reactor Volume | 6,000 L (2 parallel units) |

| Filtration | Rotary filters (2 units) |

| Drying | Rotary dryer (1 unit) |

| Cycle Time | 72 hours per batch |

Pharmaceutical Applications

Role in Topiramate Synthesis

DAF serves as the penultimate intermediate in Topiramate production, undergoing sulfamation followed by deprotection to install the drug’s sulfamate moieties. The reaction sequence is as follows:

This route benefits from DAF’s stereochemical rigidity, which prevents racemization during sulfamation .

Emerging Therapeutic Applications

Recent patent analyses suggest potential applications in:

-

Glycoconjugate Vaccines: DAF’s stability makes it a candidate for carbohydrate-based antigen carriers.

-

Prodrug Design: Masking polar hydroxyl groups in nucleoside analogs to enhance blood-brain barrier penetration.

Future Research Directions

-

Continuous Flow Synthesis: Microreactor technology could enhance heat transfer during exothermic ketalization steps.

-

Enzymatic Ketalization: Exploring lipases or ketoreductases for stereoselective protection without acid catalysts.

-

Polymer-Supported Reagents: Immobilized acid catalysts to simplify product isolation in large-scale batches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume